(R)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-1-naphthalen-2-ylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)14-6-3-9-17(11-14)22(20,21)15-8-7-12-4-1-2-5-13(12)10-15/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,18,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQWWYGLWQVHDM-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonyl chloride. This intermediate is then reacted with piperidine-3-carboxylic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid may involve more efficient and scalable methods. These could include continuous flow reactors and the use of automated systems to ensure consistent quality and yield. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating binding sites and mechanisms of action in proteins and enzymes.
Medicine
In medicine, ®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the compound of interest and related piperidine derivatives:
| Compound Name | Core Structure | Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (R)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid | Piperidine | Naphthalene-2-sulfonyl at N1; carboxylic acid at C3 | Not provided | Not provided |
| (S)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid | Piperidine | Naphthalene-2-sulfonyl at N1; carboxylic acid at C3 (S-enantiomer) | Not provided | Not provided |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Piperidine | tert-Butoxycarbonyl (Boc) at N1; phenyl at C4; carboxylic acid at C3 | 652971-20-5 | 305.37 |
| 3-Piperidinecarboxylic acid | Piperidine | Unsubstituted; carboxylic acid at C3 | 498-95-3 | 143.17 (calculated) |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | Piperidine | 6-Methylpyrazinyl at N1; carboxylic acid at C3 | 930111-02-7 | 221.25 |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | Piperidine | 6-Methylpyrazinyl at N1; carboxylic acid at C4 | 886851-58-7 | 221.25 |
Key Observations :
Biological Activity
(R)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Characterized by a piperidine ring with a naphthalene sulfonyl moiety, this compound exhibits various biological activities, particularly in oncology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C₁₆H₁₇NO₄S
- Molecular Weight : 319.38 g/mol
- IUPAC Name : 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylic acid
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity against several cancer types:
| Cancer Type | Activity Observed |
|---|---|
| Breast Cancer | Inhibition of cell proliferation |
| Prostate Cancer | Induction of apoptosis |
| Colon Cancer | Disruption of metabolic pathways |
| Lung Cancer | Modulation of steroid metabolism |
The compound's mechanism may involve the inhibition of specific enzymes crucial for cancer cell growth and survival, such as human 17beta-hydroxysteroid dehydrogenase type 5, which is involved in steroid metabolism.
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes, which is critical for its therapeutic efficacy:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are essential in treating Alzheimer’s disease and other cognitive disorders. The compound exhibits moderate inhibitory activity against AChE, suggesting potential neuroprotective effects .
- Urease Inhibition : Urease inhibitors have applications in treating urinary infections and preventing kidney stones. The compound's structure suggests it may serve as a potent urease inhibitor, with ongoing studies evaluating its efficacy .
Binding Studies
Interaction studies have revealed that this compound can bind effectively to proteins involved in cancer pathways. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions facilitated by dual-functional ionic liquid catalysts. This approach enhances the yield and purity of the final product while maintaining sustainability in chemical processes.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that this compound significantly reduced tumor growth in murine models of breast cancer, indicating its potential as a therapeutic agent.
- Enzyme Inhibition Profile : Another study assessed the inhibitory effects on AChE and urease, revealing IC50 values comparable to established drugs, highlighting its potential for further development in pharmacotherapy .
Q & A
Q. What are the standard synthetic routes for (R)-1-(Naphthalene-2-sulfonyl)-piperidine-3-carboxylic acid?
The compound is typically synthesized via a multi-step organic synthesis process. A common approach involves:
- Sulfonation : Reacting piperidine-3-carboxylic acid derivatives with naphthalene-2-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group .
- Chiral resolution : Employing chiral auxiliaries or asymmetric catalysis to isolate the (R)-enantiomer, followed by purification via recrystallization or column chromatography .
- Carboxylic acid activation : Protecting the carboxylic acid group during synthesis using tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups, which are later deprotected under acidic or basic conditions .
Q. How is the enantiomeric purity of this compound verified?
Enantiomeric purity is assessed using:
- Chiral HPLC : Utilizing polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers .
- Optical rotation measurements : Comparing observed specific rotation values with literature data for the (R)-enantiomer .
- NMR with chiral shift reagents : Adding europium-based reagents to induce diastereomeric splitting in proton or carbon spectra .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm sulfonyl group integration (δ ~7.5–8.5 ppm for naphthalene protons) and piperidine ring conformation .
- High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H] at m/z 360.1) .
- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize the sulfonation step to minimize byproducts?
Optimization strategies include:
- Temperature control : Conducting reactions at 0–5°C to reduce side reactions like over-sulfonation .
- Stoichiometric adjustments : Using a 1.2–1.5 molar excess of naphthalene-2-sulfonyl chloride to ensure complete piperidine derivatization .
- In-situ monitoring : Employing TLC or LC-MS to track reaction progress and terminate before byproduct formation .
Q. How should contradictions in reported biological activity data be addressed?
Discrepancies may arise from:
- Varied assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate using reference compounds .
- Metabolite interference : Perform LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Receptor polymorphism studies : Evaluate compound interactions across genetically diverse receptor isoforms to explain differential activity .
Q. What methodologies are used to study the compound’s interaction with biological targets?
Advanced approaches include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular docking simulations : Use software like AutoDock Vina to predict binding poses in silico, guided by crystallographic data of target proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can researchers resolve low yields in the final coupling step?
Troubleshooting steps involve:
- Activation of carboxylic acid : Pre-activate the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) to enhance coupling efficiency .
- Solvent selection : Switch to polar aprotic solvents like DMF or DMSO to improve reagent solubility .
- Microwave-assisted synthesis : Apply controlled microwave heating to accelerate reaction rates and improve yields .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
